clomiphene - 15690-55-8

clomiphene

Catalog Number: EVT-324027
CAS Number: 15690-55-8
Molecular Formula: C26H28ClNO
Molecular Weight: 406.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zuclomifene is a stilbenoid.
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue.
Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.
Clomiphene is a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)
The cis or (Z)-isomer of clomiphene.

Zuclomiphene

Compound Description: Zuclomiphene, or cis-clomiphene, is one of the two stereoisomers of clomiphene citrate. It is generally considered to have more estrogenic activity than its counterpart, enclomiphene [, , , , , , , ]. Research suggests that zuclomiphene might be responsible for some of the adverse effects associated with clomiphene citrate, particularly those related to the eye and male reproductive organs due to its accumulation in these tissues [, ].

Relevance: Zuclomiphene is structurally identical to clomiphene except for the spatial arrangement of its atoms around a double bond, making it a geometric isomer of the drug. While both isomers are found in the marketed mixture of clomiphene citrate, they possess distinct pharmacological profiles. Zuclomiphene's estrogenic properties contrast with the predominantly anti-estrogenic effects of enclomiphene [, , , , , , , ].

Enclomiphene

Compound Description: Enclomiphene, or trans-clomiphene, is the other stereoisomer found in the clomiphene citrate mixture. Unlike zuclomiphene, enclomiphene exhibits predominantly anti-estrogenic activity [, , , , , , , ]. This has led to growing interest in its potential therapeutic use as a single isomer for treating male hypogonadism and restoring sperm counts without compromising fertility, as it selectively stimulates the hypothalamic-pituitary-gonadal axis to increase testosterone production [, , ].

Relevance: Enclomiphene is a geometric isomer of clomiphene and differs from zuclomiphene only in the spatial arrangement of its atoms around a double bond. Despite their structural similarities, enclomiphene and zuclomiphene have opposing effects on estrogen receptors. Enclomiphene acts as an antagonist, blocking estrogen's effects, while zuclomiphene demonstrates more agonistic activity, mimicking estrogen [, , , , , , , ]. This distinction is crucial in understanding the distinct pharmacological profiles of these clomiphene isomers.

Tamoxifen

Compound Description: Tamoxifen is a well-known anti-estrogen medication primarily used in the treatment and prevention of breast cancer. Like clomiphene, it acts as a selective estrogen receptor modulator (SERM) [, ].

17β-Estradiol

Compound Description: 17β-Estradiol (E2) is the most potent naturally occurring estrogen hormone in females, playing a crucial role in the development and regulation of the female reproductive system. It exerts its effects by binding to estrogen receptors in various tissues, including the uterus, ovaries, and pituitary gland [, , , ].

Relevance: 17β-Estradiol serves as a crucial point of reference when studying the effects of clomiphene and its isomers. By comparing the actions of these compounds on estrogen-sensitive tissues and processes, researchers can determine whether they mimic (agonist), block (antagonist), or partially mimic estrogen's effects [, , , ]. This comparative approach is fundamental in understanding the complex pharmacology of clomiphene and its isomers.

Relevance: DES serves as a potent estrogenic compound that helps researchers study the effects of estrogen on different tissues and the potential impact of estrogenic or anti-estrogenic compounds like clomiphene and its isomers [, ]. By comparing the effects of clomiphene, its isomers, and DES on estrogen-sensitive parameters, researchers can further elucidate the mechanisms of action and potential risks and benefits of these compounds.

Other Related Compounds:

  • ICI 47,699: A synthetic estrogen agonist with structural similarities to tamoxifen, used to study the estrogenic and antiestrogenic properties of clomiphene and its isomers [, ].
  • Monohydroxytamoxifen: A metabolite of tamoxifen with mixed estrogenic and antiestrogenic properties, studied alongside clomiphene isomers to understand the structural determinants of antiestrogen action [].
  • CI628: A synthetic compound related to tamoxifen, exhibiting both estrogenic and antiestrogenic activities, investigated alongside clomiphene isomers to elucidate the relationship between structure and antiestrogen action [, , , ].
  • 9599: An enclomiphene analog with a modified diethylaminoethoxy side chain, investigated for its antitumor activity and affinity for estrogen receptors and antiestrogen-binding sites [].
  • 6866: Another enclomiphene analog with an altered side chain, studied alongside clomiphene for its antitumor activity and binding affinity to estrogen receptors and antiestrogen-binding sites [].
  • 10222: An enclomiphene analog featuring a modified side chain, studied in comparison to clomiphene for its effects on tumor cell growth and interaction with estrogen receptors and antiestrogen-binding sites [].
  • MER-25: An antiestrogen compound investigated for its ability to inhibit lordosis behavior in guinea pigs and compared with clomiphene isomers to understand the role of estrogen in this behavior [].
  • U-11,100A: A potent antiestrogen used in studies exploring the nuclear binding of estrogen receptors, compared with clomiphene isomers to elucidate the mechanisms of estrogen and antiestrogen action [, ].
  • Nafoxidine: A triphenylethylene derivative with antiestrogenic activity, investigated alongside clomiphene for its effects on gap junction modulation in the rat uterus and its role in estrogen-dependent responses [, ].
  • CI 680: An antiestrogen compound studied for its effects on uterine tissue and compared with clomiphene isomers to determine their impact on estrogen-mediated responses [, ].
  • R2858 and RU16117: Synthetic estrogen agonists used as positive controls in studies investigating the estrogenic activity of clomiphene isomers and their effects on prolactin synthesis [].
  • ICI 3188, Tri(4-hydroxyphenyl)chloroethylene, Bisphenol, and Trianisylchloroethylene: Compounds with varying degrees of estrogenic and antiestrogenic activities, used to classify the actions of clomiphene isomers based on their effects on prolactin synthesis [].
  • LN2299: The cis geometric isomer of a triphenylbromethylene, found to be a full estrogen agonist with activity comparable to zuclomiphene [].
  • Cyclofenyl and Deacetylated Cyclofenyl: Compounds with partial estrogen agonist activity, studied alongside clomiphene isomers to understand the structural features that influence estrogenic activity [].
  • LN2833 and LN2839: Compounds with antiestrogenic activity but lacking estrogenic properties, investigated to determine the structural elements crucial for antiestrogen action in comparison to clomiphene isomers [].
  • Atrazine: A widely used herbicide known to disrupt endocrine function in animals, studied in conjunction with clomiphene citrate to evaluate the potential protective effects of clomiphene against atrazine-induced biochemical changes [].
  • Letrozole and Anastrozole: Aromatase inhibitors that prevent the conversion of androgens to estrogens, studied as alternative treatments for ovulatory disorders and compared with clomiphene citrate in terms of efficacy and safety [].
Source and Classification

Zuclomiphene is derived from clomiphene, which was first synthesized in 1956. Clomiphene itself is a mixture of two isomers: the cis isomer (zuclomiphene) and the trans isomer (enclomiphene). The European Medicines Agency recognizes clomiphene for treating ovulatory failure in women, while zuclomiphene's role has been more niche, often seen as an impurity in formulations of enclomiphene citrate .

Synthesis Analysis

The synthesis of zuclomiphene can be achieved through various methods, with one notable approach being the stereoselective nickel(II)-catalyzed addition of aryl Grignard reagents to alkynes. Specifically, 4-fluorophenylmagnesium bromide can be added to 1,2-diphenylacetylene to yield zuclomiphene. This method emphasizes the importance of controlling stereochemistry during synthesis to favor the production of the desired isomer .

Technical Parameters

  • Catalyst: Nickel(II)
  • Reagents: 4-fluorophenylmagnesium bromide, 1,2-diphenylacetylene
  • Conditions: Standard laboratory conditions suitable for organometallic reactions
Molecular Structure Analysis

Zuclomiphene has a complex molecular structure characterized by its triphenylethylene backbone. Its molecular formula is C26H28Cl2C_{26}H_{28}Cl_2, and it exhibits a distinct geometric configuration due to the presence of double bonds within its structure.

Structural Data

  • Molecular Weight: Approximately 408.41 g/mol
  • Isomeric Configuration: Cis (Z) form
  • Functional Groups: Contains multiple phenyl groups and a chloro substituent.

X-ray crystallography techniques have been employed to elucidate its three-dimensional structure, confirming the stereochemical configuration critical for its biological activity .

Chemical Reactions Analysis

Zuclomiphene participates in several chemical reactions typical for compounds with multiple functional groups. It can undergo:

  • Nucleophilic substitutions: Due to the presence of electrophilic centers.
  • Rearrangements: Under specific conditions that facilitate structural changes.
  • Crystallization processes: To purify and isolate different isomers from mixtures.

Relevant Technical Details

  • Solubility: Sparingly soluble in organic solvents like methanol and ethanol.
  • Stability: Stability studies indicate that it maintains its structural integrity under standard storage conditions .
Mechanism of Action

The mechanism of action for zuclomiphene involves its interaction with estrogen receptors. As an estrogen receptor modulator, it can act as both an agonist and antagonist depending on the tissue type:

  • In ovarian tissues, it acts as an antagonist, blocking estrogen's effects and promoting ovulation.
  • In other tissues such as bone and uterus, it may exert agonistic effects, promoting estrogen-like activity.

This dual action is crucial for its therapeutic applications in treating conditions related to hormonal imbalances .

Physical and Chemical Properties Analysis

Zuclomiphene exhibits several notable physical and chemical properties:

  • Appearance: White to pale yellow crystalline powder.
  • Hygroscopicity: Slightly hygroscopic.
  • Solubility Profile:
    • Sparingly soluble in methanol and ethanol.
    • Slightly soluble in ethyl acetate and tetrahydrofuran.

Analytical Data

Thermal analysis techniques such as Thermo-Gravimetric Analysis-Differential Scanning Calorimetry have been utilized to assess thermal stability and polymorphic forms of zuclomiphene .

Applications

Zuclomiphene's primary applications are found within reproductive health:

  • Ovulation Induction: Used in fertility treatments to stimulate ovulation by modulating hormonal pathways.
  • Research Applications: Investigated for its potential role in understanding estrogen receptor dynamics and developing new therapies for hormone-related disorders.
Introduction to Zuclomiphene

Chemical Classification and Stereoisomerism

Structural Differentiation from Enclomiphene

Zuclomiphene and enclomiphene are geometric isomers (cis-trans isomers) differing exclusively in the spatial orientation around their central double bond. This structural divergence arises from the restricted rotation about the ethylene bond connecting two phenyl rings. Zuclomiphene adopts the (Z)-configuration (formerly cis-configuration), where the chlorine atom and the para-hydroxylated phenyl ring are positioned on the same side of the double bond. In contrast, enclomiphene exhibits the (E)-configuration (formerly trans-configuration), placing these substituents on opposite sides [1] [2].

This seemingly minor spatial distinction profoundly impacts molecular conformation, estrogen receptor binding affinity, and functional activity. The (Z)-configuration of zuclomiphene promotes a more folded molecular conformation compared to the extended structure of enclomiphene. Computational modeling and receptor binding studies indicate this folded conformation enhances zuclomiphene's complementarity with the ligand-binding domain of estrogen receptor alpha (ERα), facilitating stable binding and agonist-like conformational changes in the receptor complex [3] [5]. Enclomiphene, conversely, exhibits antagonistic binding characteristics due to its extended structure hindering critical receptor helix alignment necessary for full activation [1] [5].

Table 1: Structural and Physicochemical Properties of Clomiphene Isomers

PropertyZuclomiphene CitrateEnclomiphene Citrate
Stereochemical Designation(Z)-isomer (cis-clomiphene)(E)-isomer (trans-clomiphene)
Molecular FormulaC₂₆H₂₈ClNO • C₆H₈O₇C₂₆H₂₈ClNO • C₆H₈O₇
Molecular Weight598.09 g/mol598.09 g/mol
CAS Registry Number15690-57-015690-56-9
Chemical Structure Key FeatureFolded conformation; Cl atom and phenolic ring synExtended conformation; Cl atom and phenolic ring anti
Estrogen Receptor Alpha (ERα) Relative Binding AffinityHigherLower
Primary Estrogenic ActivityAgonist / Partial AgonistAntagonist

Role in Clomiphene Citrate’s Racemic Composition

Clomiphene citrate, clinically administered as a racemic mixture, comprises a fixed ratio of approximately 38% zuclomiphene citrate and 62% enclomiphene citrate [1] [2]. This combination is not a true racemate (which implies enantiomers) but rather a mixture of diastereomers due to the geometric isomerism. The isomers exhibit markedly different pharmacokinetic profiles. Zuclomiphene demonstrates a significantly prolonged elimination half-life (estimated at 30 days) compared to enclomiphene (approximately 10-14 hours) [2] [3]. Consequently, zuclomiphene exhibits substantial accumulation across consecutive treatment cycles of clomiphene citrate, while enclomiphene is rapidly cleared [3].

This pharmacokinetic disparity critically shapes the clinical profile of clomiphene citrate. The persistent presence of zuclomiphene contributes sustained estrogenic activity long after the enclomiphene-induced gonadotropin surge subsides. Studies measuring serum isomers during chronic clomiphene citrate therapy confirm that zuclomiphene becomes the predominant circulating isomer during steady-state conditions, potentially modulating enclomiphene's antiestrogenic effects on the hypothalamic-pituitary axis over time [3] [5]. The interplay between the isomers' distinct half-lives and receptor activities underpins the complex pharmacodynamics of the racemic drug [2] [3].

Historical Development and Regulatory Status

Zuclomiphene's history is intrinsically linked to the development of clomiphene citrate. Synthesized in the late 1950s by scientists at William S. Merrell Company (later part of Richardson-Merrell Inc.), clomiphene citrate was initially investigated under the developmental codes MRI-41 and ICI-46474 [1] [6]. Early pharmacological studies recognized its ability to stimulate ovulation in animals, leading to its clinical introduction for anovulatory infertility in women in the 1960s under the brand name Clomid®. However, the differential activities of its constituent isomers, zuclomiphene and enclomiphene, were not fully appreciated initially.

Regulatory approval and development pathways for the individual isomers diverged significantly. While clomiphene citrate gained widespread global approval for female infertility, zuclomiphene itself has never received separate marketing authorization from major regulatory bodies like the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This lack of approval stems primarily from preclinical and clinical observations suggesting potential drawbacks associated with unopposed zuclomiphene activity. In contrast, enclomiphene citrate progressed to Phase II/III clinical trials (branded as Androxal® by Repros Therapeutics) for the treatment of secondary hypogonadism in men, aiming to leverage its antiestrogenic properties without zuclomiphene's estrogenic influence [2] [6]. However, enclomiphene citrate also failed to secure FDA approval for this indication, partly due to concerns raised during clinical development about its effects on parameters like sperm morphology [2].

Table 2: Historical and Regulatory Milestones Related to Zuclomiphene

Year RangeEventSignificance for Zuclomiphene
Late 1950sSynthesis of Clomiphene Citrate (MRI-41/ICI-46474) by Merrell researchersZuclomiphene identified as a component isomer within the mixture.
1960s-1970sClomiphene Citrate (Clomid®/Serophene®) approved globally for treatment of anovulatory infertility.Zuclomiphene recognized as having a longer half-life and distinct estrogenic properties.
1980s-1990sPreclinical studies comparing isomers (e.g., mouse embryo studies [4])Evidence suggesting potential adverse effects of high-dose zuclomiphene on embryos.
2000s-2010sDevelopment of enclomiphene citrate (Androxal®) for male hypogonadism; Phase III trials conducted.Highlighted the desire to isolate enclomiphene and avoid zuclomiphene in male therapy.
2016Publication of chronic dosing study in male mice [6]Provided direct evidence of zuclomiphene-specific negative effects on male reproductive tissues.
PresentClomiphene citrate remains approved; zuclomiphene alone has no approved indications.Zuclomiphene remains confined to research interest as a component of clomiphene citrate.

Preclinical research has increasingly focused on zuclomiphene-specific effects. A pivotal 2016 chronic dosing study in male mice provided direct evidence contrasting the isomers: zuclomiphene administration (40 mg/kg/day) induced deleterious effects on Leydig cells, epididymis, and seminal vesicles and altered serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels negatively, while enclomiphene at the same dose increased testosterone without adverse histological findings [6]. These findings reinforced the argument for monoisomeric preparations in clinical development and cemented zuclomiphene's reputation as the isomer with potentially problematic estrogenic activity, particularly in male applications [6].

Key Academic Debates on Isomer-Specific Activity

Estrogenic vs. Antiestrogenic Receptor Activity

A central debate in the literature revolves around characterizing the precise nature of zuclomiphene's interaction with estrogen receptors (ERs). While zuclomiphene is consistently described as estrogenic relative to enclomiphene's antiestrogenic profile within the hypothalamic-pituitary axis [1] [4], its activity is context-dependent and not universally agonistic. In vitro binding assays consistently demonstrate zuclomiphene's higher affinity for ERα compared to enclomiphene [3] [5]. However, functional assays reveal a more complex picture. In pituitary cell cultures and certain in vivo models, zuclomiphene exhibits partial agonist/antagonist activity – it can act as an agonist in low-estrogen environments (mimicking estradiol effects) but may function as a competitive antagonist in high-estrogen environments [3] [8]. This dualistic behavior classifies it as a prototypical SERM, similar to tamoxifen.

The debate extends to its effects on gonadotropin secretion. While enclomiphene reliably increases gonadotropin-releasing hormone pulse frequency and amplitude, leading to elevated luteinizing hormone and follicle-stimulating hormone secretion by blocking hypothalamic ER negative feedback [2] [7], zuclomiphene's effects are paradoxical. Some studies report mild antigonadotropic effects attributed to its estrogenic activation of hypothalamic ERs, reinforcing negative feedback and potentially reducing luteinizing hormone/follicle-stimulating hormone output [1] [4]. This contrasts sharply with enclomiphene and forms a core academic discussion: Is zuclomiphene's primary endocrine effect estrogenic (suppressing gonadotropins) or does it retain some hypothalamic antagonism? Evidence points towards net estrogenic activity in vivo, particularly with chronic exposure and accumulation [3] [4] [6].

Functional Impact in Reproductive Tissues and Therapeutic Implications

The functional consequences of zuclomiphene's receptor interactions in non-hypothalamic tissues generate significant academic discourse, particularly concerning therapeutic outcomes:

  • Impact on Male Hormone Axis: The role of zuclomiphene in male hormone modulation is contentious. While enclomiphene consistently increases serum testosterone in hypogonadal men by stimulating luteinizing hormone production [2] [7], zuclomiphene's estrogenic activity may counteract this. The 2016 mouse study provided compelling evidence: high-dose zuclomiphene (40 mg/kg/day) significantly reduced serum testosterone and caused histological damage to Leydig cells and accessory reproductive organs (epididymis, seminal vesicles). Enclomiphene at the same dose increased testosterone without adverse effects [6]. This suggests zuclomiphene could potentially undermine testosterone elevation in men treated with racemic clomiphene citrate, especially given its accumulation. This forms a key argument for developing enclomiphene-only formulations for male hypogonadism [6] [7].

  • Embryo and Gamete Effects: In vitro studies on animal models fuel debates about potential gamete/embryo toxicity. Mouse embryo studies demonstrated that both zuclomiphene and enclomiphene, at high concentrations (10⁻⁵ M), adversely affected fertilization rates, blastocyst formation, and increased degeneration rates in a dose-dependent manner, with no significant difference between the isomers observed [4]. These findings suggest that at supraphysiological concentrations relevant to ovarian exposure during ovulation induction, both isomers might exert direct toxic effects on embryos, independent of their estrogenic/antiestrogenic profiles [3] [4]. However, the clinical relevance of these high concentrations remains debated, as serum levels in women treated with standard clomiphene citrate doses are typically much lower (around 10⁻⁷ M) [3].

  • Neuroendocrine and Behavioral Effects: Emerging, albeit limited, clinical evidence links zuclomiphene to potential neuroendocrine or behavioral side effects observed with racemic clomiphene, such as mood swings. Case reports document severe psychiatric events (e.g., mania) in men taking clomiphene citrate for infertility/hypogonadism, temporally associated with treatment initiation and resolution upon discontinuation [8]. While direct proof of zuclomiphene causation is lacking, its long half-life, accumulation, and estrogenic activity within the central nervous system (potentially modulating neurotransmitter systems like serotonin and dopamine) are hypothesized as contributing factors [3] [8]. This contrasts with enclomiphene's profile, where such reports are notably absent, fueling debate about zuclomiphene's specific role in clomiphene-associated neuropsychiatric effects.

Properties

CAS Number

15690-55-8

Product Name

Zuclomiphene

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Solubility

Slightly soluble
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/

Synonyms

(Z)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine
(Z)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine Citrate
Citrate, Zuclomifene
Zuclomifene
Zuclomifene Citrate
Zuclomiphene

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.